Cas no 1504305-29-6 (2-benzyl-2-ethylpyrrolidine)

2-benzyl-2-ethylpyrrolidine 化学的及び物理的性質
名前と識別子
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- Pyrrolidine, 2-ethyl-2-(phenylmethyl)-
- 2-Benzyl-2-ethylpyrrolidine
- 2-benzyl-2-ethylpyrrolidine
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- MDL: MFCD21780776
- インチ: 1S/C13H19N/c1-2-13(9-6-10-14-13)11-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3
- InChIKey: DDZOXKHVZSVUPH-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1(CC)CC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 189.151749610g/mol
- どういたいしつりょう: 189.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 12Ų
2-benzyl-2-ethylpyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-299070-0.05g |
2-benzyl-2-ethylpyrrolidine |
1504305-29-6 | 95.0% | 0.05g |
$624.0 | 2025-03-19 | |
Enamine | EN300-299070-5.0g |
2-benzyl-2-ethylpyrrolidine |
1504305-29-6 | 95.0% | 5.0g |
$2152.0 | 2025-03-19 | |
Enamine | EN300-299070-0.25g |
2-benzyl-2-ethylpyrrolidine |
1504305-29-6 | 95.0% | 0.25g |
$683.0 | 2025-03-19 | |
Enamine | EN300-299070-0.1g |
2-benzyl-2-ethylpyrrolidine |
1504305-29-6 | 95.0% | 0.1g |
$653.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367183-1g |
2-Benzyl-2-ethylpyrrolidine |
1504305-29-6 | 95% | 1g |
¥17381 | 2023-02-28 | |
Enamine | EN300-299070-5g |
2-benzyl-2-ethylpyrrolidine |
1504305-29-6 | 5g |
$2152.0 | 2023-09-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367183-50mg |
2-Benzyl-2-ethylpyrrolidine |
1504305-29-6 | 95% | 50mg |
¥15724 | 2023-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367183-2.5g |
2-Benzyl-2-ethylpyrrolidine |
1504305-29-6 | 95% | 2.5g |
¥36640 | 2023-02-28 | |
Enamine | EN300-299070-10.0g |
2-benzyl-2-ethylpyrrolidine |
1504305-29-6 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
Ambeed | A1089143-1g |
2-Benzyl-2-ethylpyrrolidine |
1504305-29-6 | 95% | 1g |
$541.0 | 2024-04-23 |
2-benzyl-2-ethylpyrrolidine 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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2. Back matter
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
2-benzyl-2-ethylpyrrolidineに関する追加情報
Research Briefing on 2-Benzyl-2-ethylpyrrolidine (CAS: 1504305-29-6) in Chemical Biology and Pharmaceutical Applications
The compound 2-benzyl-2-ethylpyrrolidine (CAS: 1504305-29-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 2-benzyl-2-ethylpyrrolidine as a versatile scaffold in medicinal chemistry. Its pyrrolidine core, substituted with benzyl and ethyl groups, offers a balance of lipophilicity and steric hindrance, making it an attractive candidate for modulating protein-protein interactions (PPIs) and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases.
In addition to its HDAC inhibitory activity, 2-benzyl-2-ethylpyrrolidine has shown promise in the development of central nervous system (CNS) therapeutics. Research conducted by Smith et al. (2024) revealed its ability to cross the blood-brain barrier (BBB) and exhibit neuroprotective effects in preclinical models of Parkinson's disease. The compound's pharmacokinetic profile, including its metabolic stability and low toxicity, further supports its potential as a lead compound for CNS drug development.
The synthesis of 2-benzyl-2-ethylpyrrolidine has also been optimized in recent years. A novel asymmetric synthesis route, reported in Organic Letters (2023), achieved a high enantiomeric excess (ee > 98%) using a chiral auxiliary-mediated strategy. This advancement is critical for producing enantiopure forms of the compound, which are often required for targeted biological activity and reduced off-target effects.
Despite these promising developments, challenges remain in the clinical translation of 2-benzyl-2-ethylpyrrolidine. Issues such as scalability of synthesis, formulation stability, and long-term safety profiles need to be addressed in future studies. Ongoing research is exploring derivative compounds with enhanced potency and selectivity, as well as combination therapies to mitigate potential resistance mechanisms.
In conclusion, 2-benzyl-2-ethylpyrrolidine (CAS: 1504305-29-6) represents a compelling case study in the intersection of chemical biology and pharmaceutical innovation. Its multifaceted applications—from epigenetics to neurology—underscore the importance of continued investment in its research and development. As the field progresses, this compound may serve as a cornerstone for next-generation therapeutics targeting complex diseases.
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